3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole
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Overview
Description
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole typically involves the reaction of 4-chlorobenzonitrile with selenium dioxide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of selenium in the compound may contribute to its biological activity by participating in redox reactions and generating reactive oxygen species (ROS), which can induce cell death in cancer cells or inhibit the growth of microorganisms.
Comparison with Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1,2,4-triazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole
Comparison: 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs
Properties
CAS No. |
68723-58-0 |
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Molecular Formula |
C14H8Cl2N2Se |
Molecular Weight |
354.1 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1,2,4-selenadiazole |
InChI |
InChI=1S/C14H8Cl2N2Se/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
AQNJTJXQBWPHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=N[Se]C(=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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